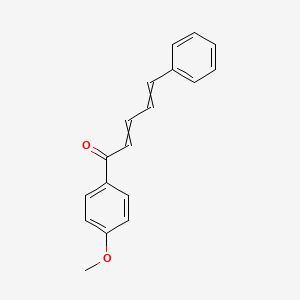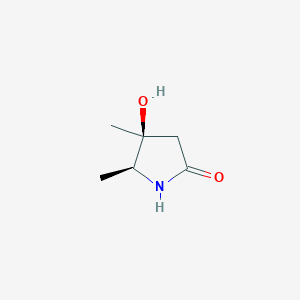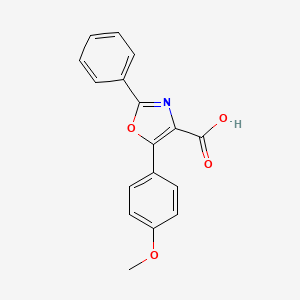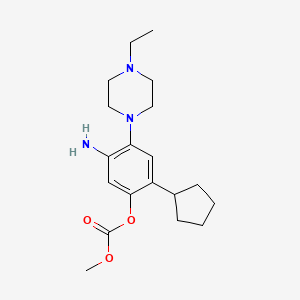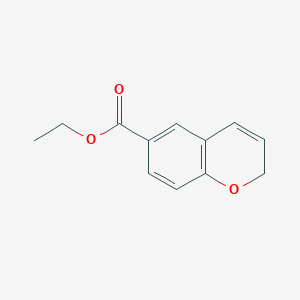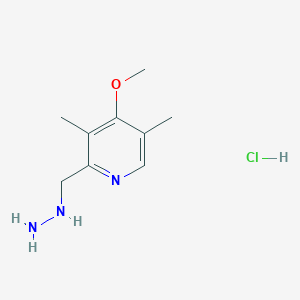
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their versatile applications in medicinal chemistry, agriculture, and industry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the iodination of 4-methyl-3-nitro-2-pyridone. This can be achieved through various methods, including:
Iodination using Iodine and an Oxidizing Agent: This method involves the reaction of 4-methyl-3-nitro-2-pyridone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Direct Iodination: Another approach is the direct iodination of 4-methyl-3-nitro-2-pyridone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Various substituted pyridones depending on the nucleophile used.
Reduction: 5-Iodo-4-methyl-3-amino-2-pyridone.
Oxidation: 5-Iodo-4-carboxy-3-nitro-2-pyridone or 5-Iodo-4-formyl-3-nitro-2-pyridone.
Wissenschaftliche Forschungsanwendungen
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-pyridone: Similar structure but lacks the iodine and methyl groups.
4-Methyl-3-nitro-2-pyridone: Similar structure but lacks the iodine atom.
5-Iodo-2-pyridone: Similar structure but lacks the methyl and nitro groups.
Uniqueness
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both the iodine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5IN2O3 |
|---|---|
Molekulargewicht |
280.02 g/mol |
IUPAC-Name |
5-iodo-4-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) |
InChI-Schlüssel |
BSICLQULGOEQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC=C1I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


